

An In-Depth Technical Guide to the Synthesis of Ledaborbactam

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway of **Ledaborbactam** (VNRX-5236), a novel broad-spectrum β -lactamase inhibitor. The synthesis of its orally bioavailable prodrug, **Ledaborbactam** etzadroxil (VNRX-7145), is also described. This document is intended for an audience with expertise in organic chemistry and drug development, offering a comprehensive look at the chemical intermediates, reaction conditions, and overall synthetic strategy.

Introduction to Ledaborbactam

Ledaborbactam is a potent inhibitor of a wide range of β -lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, **Ledaborbactam** can restore the efficacy of β -lactam antibiotics against otherwise resistant bacteria. It is being developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The chemical IUPAC name for **Ledaborbactam** is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid.[3]

Retrosynthetic Analysis and Key Strategies

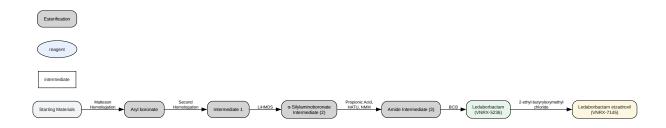
The synthesis of **Ledaborbactam** hinges on the construction of the core 1,2-benzoxaborinine ring system with the correct stereochemistry at the C3 position. A key strategic element of the synthesis is the use of a Matteson homologation reaction to build the chiral center. The final



molecule is assembled through the coupling of a key aminoboronate intermediate with propionic acid, followed by deprotection and cyclization.

Ledaborbactam Synthesis Pathway

The synthesis of **Ledaborbactam** can be broken down into several key stages, starting from commercially available materials. The overall pathway, including the synthesis of the prodrug **Ledaborbactam** etzadroxil, is depicted below.



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Figure 1: Overall synthetic workflow for **Ledaborbactam** and its prodrug.

Formation of the Key α -Silylaminoboronate Intermediate

The synthesis commences with a commercially available aryl boronate which undergoes two sequential Matteson homologation reactions.[1] This process elongates the carbon chain and sets up the crucial stereocenter. The resulting intermediate is then treated with lithium bis(trimethylsilyl)amide (LiHMDS) to yield the key α -silylaminoboronate intermediate.[1]

Amide Coupling and Final Cyclization



The α -silylaminoboronate intermediate is then coupled with propionic acid in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield **Ledaborbactam** is a deprotection and cyclization reaction, which is achieved by treating the amide intermediate with boron trichloride (BCl3).[1]

Synthesis of Ledaborbactam etzadroxil (Prodrug)

To improve oral bioavailability, **Ledaborbactam** is converted to its etzadroxil prodrug, VNRX-7145.[4] This is accomplished by esterifying the carboxylic acid group of **Ledaborbactam**.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of **Ledaborbactam**.



| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|-----------|-----------|
| Matteson Homologation s (2 steps) | Aryl boronate | Intermediate 1 | 1. CH2Cl2, n-BuLi, THF, -100 °C; 2. Nucleophile | N/A | [1] |
| Silylamination | Intermediate 1 | α- Silylaminobor onate Intermediate (2) | LiHMDS, -20 °C | N/A | [1] |
| Amide Coupling | α- Silylaminobor onate Intermediate (2) | Amide Intermediate (3) | Propionic Acid, HATU, NMM | N/A | [1] |
| Deprotection and Cyclization | Amide Intermediate (3) | Ledaborbacta m (VNRX- 5236) | BCl3, DCM, -78 °C | N/A | [1] |

Note: Specific yields for each step are not publicly available in the reviewed literature. The overall yield is reported to be approximately 30% for the analogous compound, vaborbactam. [4]

Experimental Protocols

Detailed experimental protocols for the synthesis of **Ledaborbactam** are proprietary and not fully disclosed in the public domain. However, based on the published literature, a general procedure for the key steps can be outlined.[1]

General Procedure for Matteson Homologation

To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of (dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is



stirred at low temperature before being quenched. For the second homologation, a similar procedure is followed.

General Procedure for Amide Coupling

To a solution of the α -silylaminoboronate intermediate in an appropriate solvent is added the carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room temperature until completion.

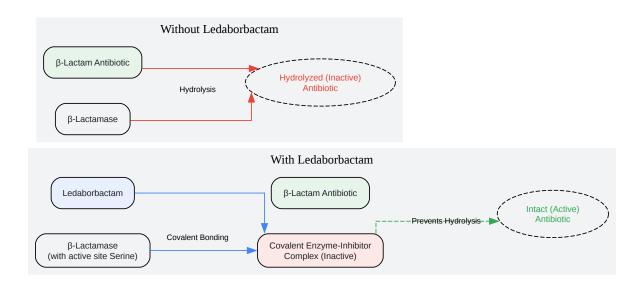
General Procedure for Deprotection and Cyclization

The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low temperature before being warmed to room temperature. The crude product is then purified by reverse-phase HPLC.[5]

Mechanism of Action

Ledaborbactam functions by inhibiting bacterial β -lactamase enzymes. The boron atom in **Ledaborbactam** forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of the β -lactamase. This interaction prevents the enzyme from hydrolyzing and inactivating β -lactam antibiotics.





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Figure 2: Mechanism of β -lactamase inhibition by **Ledaborbactam**.

Conclusion

The synthesis of **Ledaborbactam** is a multi-step process that utilizes modern synthetic organic chemistry techniques, most notably the Matteson homologation, to construct a complex chiral molecule. The development of an orally available prodrug, **Ledaborbactam** etzadroxil, further enhances its clinical utility. This technical guide provides a comprehensive overview of the synthetic pathway and mechanism of action of this promising new β -lactamase inhibitor, intended to aid researchers and professionals in the field of drug development.

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